Terazosin (piperazine D8)
CAS No.: 1006718-20-2
Cat. No.: VC0103970
Molecular Formula: C₁₉H₁₇D₈N₅O₄
Molecular Weight: 395.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006718-20-2 |
---|---|
Molecular Formula | C₁₉H₁₇D₈N₅O₄ |
Molecular Weight | 395.48 |
Introduction
Chemical Properties and Structure
Structural Features
Terazosin (piperazine D8) has the chemical name 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine-d8 . The molecule consists of a quinazoline core with amino and dimethoxy substituents, connected to a piperazine ring that has been deuterium-labeled at all eight hydrogen positions. This piperazine ring is further linked to a tetrahydrofuranyl carbonyl group, creating the complete molecular structure .
Physical and Chemical Properties
The molecular formula of Terazosin (piperazine D8) is C19H17D8N5O4, with the eight deuterium atoms replacing hydrogen in the piperazine ring component. While the parent compound has a molecular weight of approximately 387.4 g/mol, the deuterated variant has a slightly higher molecular weight due to the deuterium substitution, reaching approximately 395.5 g/mol. The compound maintains similar solubility characteristics to regular terazosin, being soluble in polar solvents.
Comparative Data Table
Property | Terazosin (piperazine D8) | Regular Terazosin | Terazosin Hydrochloride |
---|---|---|---|
Molecular Formula | C19H17D8N5O4 | C19H25N5O4 | C19H26ClN5O4 |
Molecular Weight | 395.5 g/mol | 387.4 g/mol | 423.89 g/mol |
CAS Number | 1006718-20-2 | 63590-64-7 | 63074-08-8 |
Primary Use | Research standard/tracer | Pharmaceutical active | Pharmaceutical active |
Physical State | Crystalline solid | Crystalline solid | White crystalline solid |
Receptor Target | α-1-adrenergic | α-1-adrenergic | α-1-adrenergic |
Applications in Research
Analytical and Pharmacokinetic Studies
The deuterium labeling in Terazosin (piperazine D8) provides significant advantages for pharmacokinetic and pharmacodynamic studies. The eight deuterium atoms create a distinct mass signature that can be readily detected and distinguished from the non-labeled terazosin through mass spectrometry techniques. This property makes it invaluable for studying drug metabolism, distribution, and elimination pathways. Researchers can administer the deuterated compound alongside the regular version to track specific metabolic transformations or to use it as an internal standard in quantitative analyses.
Metabolic Pathway Investigations
Deuterium-labeled compounds like Terazosin (piperazine D8) play a crucial role in elucidating metabolic pathways. The strategic placement of deuterium atoms on the piperazine ring allows researchers to monitor transformations specific to this portion of the molecule. Since hydrogen-deuterium exchange reactions occur at different rates compared to hydrogen-only reactions, metabolism studies can gain insights into the kinetic isotope effects that may influence drug processing in biological systems .
Reference Standards
Pharmacological Properties
Mechanism of Action
While Terazosin (piperazine D8) itself is primarily a research tool rather than a therapeutic agent, it shares the same mechanism of action as regular terazosin. The compound functions as a selective alpha-1 adrenergic receptor antagonist, which competitively blocks these receptors in vascular smooth muscle, the prostate, and the bladder neck . By blocking these receptors, terazosin prevents the binding of endogenous catecholamines, resulting in relaxation of smooth muscle tissues .
Receptor Selectivity Profile
The parent compound terazosin demonstrates particular selectivity for alpha-1A adrenoceptors, which predominate in the human prostate tissue. This selectivity profile explains its therapeutic efficacy in treating BPH symptoms . The deuterated version maintains this selectivity pattern, making it useful for studying receptor-specific interactions without introducing confounding pharmacological differences .
Pharmacodynamic Considerations
Research on regular terazosin indicates that it has a longer duration of action compared to similar compounds like prazosin, with an elimination half-life approximately 2-3 times longer. This pharmacokinetic advantage allows for once-daily dosing in clinical applications . The deuterated analog may exhibit subtle differences in pharmacokinetic parameters due to the kinetic isotope effect, potentially providing insights into metabolic stability and clearance mechanisms.
Related Compounds and Impurities
Deuterium-Labeled Variants
Several related deuterium-labeled variants of terazosin exist for specialized research applications. These include compounds with deuterium labeling in different positions or with varying numbers of deuterium atoms. For instance, Pharmaffiliates lists several deuterated terazosin derivatives including:
-
1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-5-hydroxy-1-pentanone-d8
-
[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone-d8
-
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-2-hydroxypentan-1-one
These variants serve specific research needs, particularly in metabolite identification and impurity profiling.
Terazosin Impurities
Future Research Directions
Advanced Tracer Studies
The utility of Terazosin (piperazine D8) in advanced tracer studies continues to evolve as analytical technologies improve. Mass spectrometry techniques with increasingly higher sensitivity allow for detection of lower concentrations of labeled compounds, enabling more detailed metabolic profiling and pharmacokinetic analysis. Future research may leverage these capabilities to develop more comprehensive models of drug disposition and metabolism.
Structure-Activity Relationship Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume